[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 100869-70-3
VCID: VC18734847
InChI: InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol

[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-

CAS No.: 100869-70-3

Cat. No.: VC18734847

Molecular Formula: C14H14IN

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- - 100869-70-3

Specification

CAS No. 100869-70-3
Molecular Formula C14H14IN
Molecular Weight 323.17 g/mol
IUPAC Name 4-(4-iodophenyl)-N,N-dimethylaniline
Standard InChI InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3
Standard InChI Key OIEAJUVNJZOMPD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₄IN, with a molecular weight of 323.17 g/mol . Its IUPAC name explicitly defines the substitution pattern: the biphenyl system features an iodine atom at the 4'-position and a dimethylamino group (-N(CH₃)₂) at the 4-position.

Structural Characterization

The SMILES notation Ic1ccc(cc1)c1ccc(cc1)N(C)C confirms the connectivity: two benzene rings connected by a single bond (biphenyl), with iodine at the para position of one ring and a dimethylamino group at the para position of the other . The planar biphenyl system allows for extended π-conjugation, while the electron-donating dimethylamino group and electron-withdrawing iodine atom create a push-pull electronic structure.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
CAS Number100869-70-3
Molecular FormulaC₁₄H₁₄IN
Molecular Weight323.17 g/mol
IUPAC Name4'-iodo-N,N-dimethyl-[1,1'-biphenyl]-4-amine
SMILESIc1ccc(cc1)c1ccc(cc1)N(C)C

Synthetic Routes and Methodology

Direct Iodination of Preformed Biphenyl Amines

A plausible synthesis involves iodinating a pre-existing biphenyl amine precursor. For example, N,N-dimethyl-[1,1'-biphenyl]-4-amine (CAS 1137-79-7) could undergo electrophilic aromatic substitution (EAS) at the 4'-position using iodine and a Lewis acid catalyst. This method mirrors the iodination of N,N-dimethylaniline, where iodine selectively substitutes at the para position due to the directing effect of the dimethylamino group .

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route. For instance, Suzuki-Miyaura coupling between 4-iodo-N,N-dimethylaniline and a boronic acid-functionalized benzene derivative could yield the target compound. This approach is supported by literature on synthesizing biphenyl systems via cross-coupling .

Key Reaction Considerations:

  • Regioselectivity: The dimethylamino group directs electrophilic substitution to the para position, ensuring precise iodination .

  • Catalytic Systems: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for cross-coupling, with yields dependent on solvent polarity and temperature .

Physical and Chemical Properties

Spectroscopic Features

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to iodine (4'-position) show deshielding (~7.5–8.0 ppm), while dimethylamino protons resonate as a singlet (~2.8–3.2 ppm) .

    • ¹³C NMR: The iodine-bearing carbon appears at ~90–100 ppm due to spin-orbit coupling .

  • IR Spectroscopy: Stretching vibrations for C-I (~500 cm⁻¹) and N-CH₃ (~2800 cm⁻¹) are diagnostic .

Reaction TypeApplicationReference
Suzuki-Miyaura CouplingSynthesis of π-conjugated polymers
Buchwald-Hartwig AminationPharmaceutical intermediate
Ullmann CouplingOLED materials

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Biphenyl amines are key components in emissive layers due to their tunable electronic properties. The iodine atom in this compound enhances hole-transport capabilities, while the dimethylamino group improves solubility for solution-processed devices .

Pharmaceutical Intermediates

The iodine substituent allows late-stage functionalization via cross-coupling, making the compound a versatile building block for drug candidates targeting neurological disorders .

Recent Research and Future Directions

Recent studies highlight the use of iodinated biphenyl amines in thermally activated delayed fluorescence (TADF) materials . Future research should explore:

  • Green Synthesis: Developing catalytic systems to minimize waste.

  • Biological Activity: Screening for antimicrobial or anticancer properties.

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